Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol
Beschreibung
Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol is a complex organic compound with a unique structure that includes an oxirane ring and a bromoethynyl group
Eigenschaften
CAS-Nummer |
144478-54-6 |
|---|---|
Molekularformel |
C7H9BrO4 |
Molekulargewicht |
237.05 g/mol |
IUPAC-Name |
acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C5H5BrO2.C2H4O2/c6-2-1-4-5(3-7)8-4;1-2(3)4/h4-5,7H,3H2;1H3,(H,3,4) |
InChI-Schlüssel |
WGMNRBGOQPCRPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(C1C(O1)C#CBr)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol typically involves the reaction of acetic acid with 3-(2-bromoethynyl)oxirane-2-ylmethanol under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The bromoethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The oxirane ring and bromoethynyl group play a crucial role in its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(oxiran-2-yl)acetic acid
- 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate
Uniqueness
Acetic acid;[3-(2-bromoethynyl)oxiran-2-yl]methanol is unique due to the presence of both an oxirane ring and a bromoethynyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
